

# O-Methylcedrelopsin and its Relation to the Meliaceae Family: A Technical Guide

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## Compound of Interest

Compound Name: *O-Methylcedrelopsin*

Cat. No.: *B1594384*

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**Executive Summary:** This technical guide provides a comprehensive overview of **O-Methylcedrelopsin**, a bioactive coumarin, and its chemotaxonomic relationship to the Meliaceae plant family. **O-Methylcedrelopsin** has been identified as a constituent with vasorelaxing properties, isolated primarily from *Cedrelopsis grevei*. While *Cedrelopsis* is classified under the Ptaeroxylaceae family, its close taxonomic and chemical links to the Meliaceae and Rutaceae families are significant. This document details the chemical properties of **O-Methylcedrelopsin**, summarizes quantitative bioactivity data for related compounds, provides in-depth experimental protocols for its isolation and biological evaluation, and visualizes key relationships and pathways. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Introduction: The Meliaceae Family and its Chemical Landscape

The Meliaceae, commonly known as the mahogany family, is a large family of flowering plants in the order Sapindales, comprising approximately 53 genera and 600 known species of trees and shrubs. It is pantropically distributed and is of significant economic importance for its timber (e.g., *Swietenia*, mahogany) and for its medicinally valuable secondary metabolites.

The family is renowned for its chemical diversity. The principal chemical constituents are highly oxidized tetranortriterpenoids known as limonoids, which are considered key chemotaxonomic markers. Besides limonoids, the Meliaceae family produces a wide array of other compounds

including terpenoids, alkaloids, flavonoids, coumarins, chromones, and various phenolic compounds.[1] These compounds contribute to a broad spectrum of biological activities, including cytotoxic, antimicrobial, antimalarial, and insect antifeedant properties.[1]

## O-Methylcedrelopsin and its Taxonomic Context

**O-Methylcedrelopsin** is a prenylated coumarin that has been identified as a compound with potential vasorelaxing activity.[1] Its primary documented source is the trunk bark of *Cedrelopsis grevei*, a plant species endemic to Madagascar.[1][2] It has also been isolated from the roots of *Toddalia asiatica* (family Rutaceae).

The classification of the genus *Cedrelopsis* has been a subject of botanical discussion. While historically placed by some in or near the Meliaceae family, it is now commonly placed in the distinct family Ptaeroxylaceae, which also includes the genus *Ptaeroxylon*. The chemistry of these genera, particularly the presence of a rich diversity of coumarins and chromones, supports their grouping together. Furthermore, the chemical profiles of Ptaeroxylaceae, Meliaceae, and Rutaceae show significant overlap, particularly with the co-occurrence of limonoids and coumarins, suggesting a close phylogenetic relationship. This chemotaxonomic link makes the study of compounds from *Cedrelopsis* relevant to researchers exploring the chemical space of the broader Meliaceae and related families.

## Data Presentation

### Chemical and Physical Properties of O-Methylcedrelopsin

Property	Value	Reference
Compound Name	O-Methylcedrelopsin	
CAS Number	72916-61-1	
Molecular Formula	C <sub>16</sub> H <sub>18</sub> O <sub>4</sub>	
Molecular Weight	274.3 g/mol	
Compound Type	Coumarin	
Physical Description	Crystalline solid	
Known Sources	Cedrelopsis grevei (Baill.), Toddalia asiatica (Lam.)	

## Vasorelaxant Activity of Selected Coumarins

While **O-Methylcedrelopsin** was isolated as one of the active constituents responsible for the vasorelaxing activity of the *Cedrelopsis grevei* extract, specific IC<sub>50</sub> values for the pure compound are not detailed in the readily available literature. The table below presents quantitative data for other coumarins to provide context for the potency of this compound class.

Compound	Assay Details	IC <sub>50</sub> / EC <sub>50</sub>	Reference
Kimcuongin	Rat aorta rings contracted by 60 mM K <sup>+</sup>	IC <sub>50</sub> : 37.7 μM	
Murracarpin	Rat aorta rings contracted by 60 mM K <sup>+</sup>	IC <sub>50</sub> : 139.3 μM	
Coumarin-7-yl-methyl nitrate	Rat aorta rings pre- contracted with phenylephrine	IC <sub>50</sub> : 1.92 nM	
NaHS (H <sub>2</sub> S Donor)	Pre-constricted mouse aorta	EC <sub>50</sub> : 189 ± 69 μM	

## Experimental Protocols

### Bioassay-Guided Isolation of O-Methylcedrelopsin

This protocol describes a general procedure for the isolation of **O-Methylcedrelopsin** from the trunk bark of *Cedrelopsis grevei* based on the principles of bioassay-guided fractionation.

- Plant Material Collection and Preparation:
  - Collect fresh trunk bark of *Cedrelopsis grevei*.
  - Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight is achieved.
  - Grind the dried bark into a coarse powder using a mechanical grinder.
- Extraction:
  - Macerate the powdered bark (e.g., 1 kg) with a hydroalcoholic solution (e.g., 80% ethanol in water) at room temperature for 72 hours with occasional agitation.
  - Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude hydroalcoholic extract.
- Bioassay Screening (Vasorelaxation Assay):
  - Subject the crude extract to a vasorelaxation assay (see Protocol 4.2) to confirm activity.
- Solvent-Solvent Partitioning (Fractionation):
  - Suspend the active crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  - Evaporate the solvents from each fraction to yield the respective n-hexane, chloroform, and ethyl acetate fractions.
  - Screen each fraction for vasorelaxant activity to identify the most active fraction(s). The literature indicates that coumarins like **O-Methylcedrelopsin** would likely concentrate in the chloroform or ethyl acetate fraction.

- Chromatographic Purification:
  - Subject the most active fraction (e.g., 10 g) to column chromatography on silica gel (60-120 mesh).
  - Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).
  - Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).
  - Pool fractions with similar TLC profiles.
- Further Purification and Isolation:
  - Subject the active pooled fractions to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
  - This process should lead to the isolation of pure compounds, including **O-Methylcedrelopsin**.
- Structure Elucidation:
  - Confirm the identity and structure of the isolated **O-Methylcedrelopsin** using spectroscopic techniques, including Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, COSY, HMBC) and Mass Spectrometry (MS).

## Vasorelaxation Assay on Isolated Rat Aorta

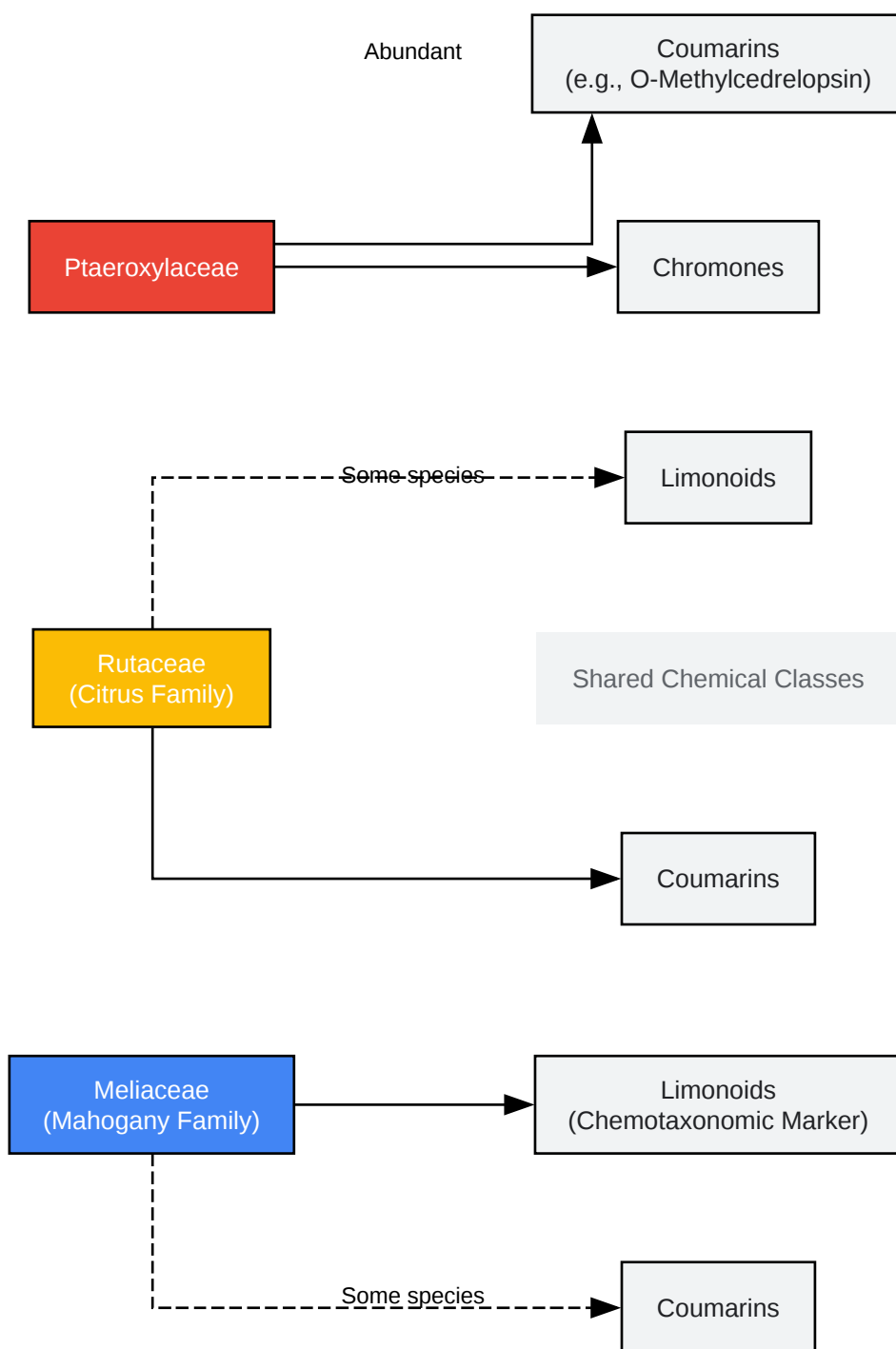
This protocol describes a standard ex vivo method to assess the vasorelaxant effects of isolated compounds.

- Preparation of Aortic Rings:
  - Humanely euthanize a male Wistar rat (250-300 g) following institutional guidelines.

- Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 120, KCl 4.7, CaCl<sub>2</sub> 2.5, MgSO<sub>4</sub> 1.2, KH<sub>2</sub>PO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, Glucose 10).
- Clean the aorta of adhering connective tissue and fat. For endothelium-denuded experiments, gently rub the intimal surface with a forceps tip.
- Cut the aorta into rings of 3-4 mm in length.
- Isometric Tension Measurement:
  - Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
  - Connect the rings to an isometric force transducer to record changes in tension.
  - Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes, replacing the bath solution every 15 minutes.
- Contraction and Viability Check:
  - Induce a stable contraction by adding a vasoconstrictor agent to the bath. Common agents include Phenylephrine (Phe, e.g., 1 µM) or a high concentration of Potassium Chloride (KCl, e.g., 60-80 mM).
  - Once the contraction reaches a stable plateau, the vasorelaxant effect of the test compound can be assessed.
- Evaluation of Vasorelaxant Activity:
  - Add the test compound (**O-Methylcedrelopsin**, dissolved in a suitable solvent like DMSO) to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 100 µM).
  - Record the relaxation response at each concentration. Relaxation is typically expressed as a percentage of the pre-contraction induced by Phe or KCl.

- Construct a concentration-response curve and calculate the  $IC_{50}$  (the concentration of the compound that produces 50% of the maximal relaxation).
- Mechanism of Action Studies (Optional):
  - To investigate the signaling pathway, pre-incubate the aortic rings with specific inhibitors before adding the vasoconstrictor and test compound. Examples include L-NAME (an eNOS inhibitor) or glibenclamide (a K-ATP channel blocker).

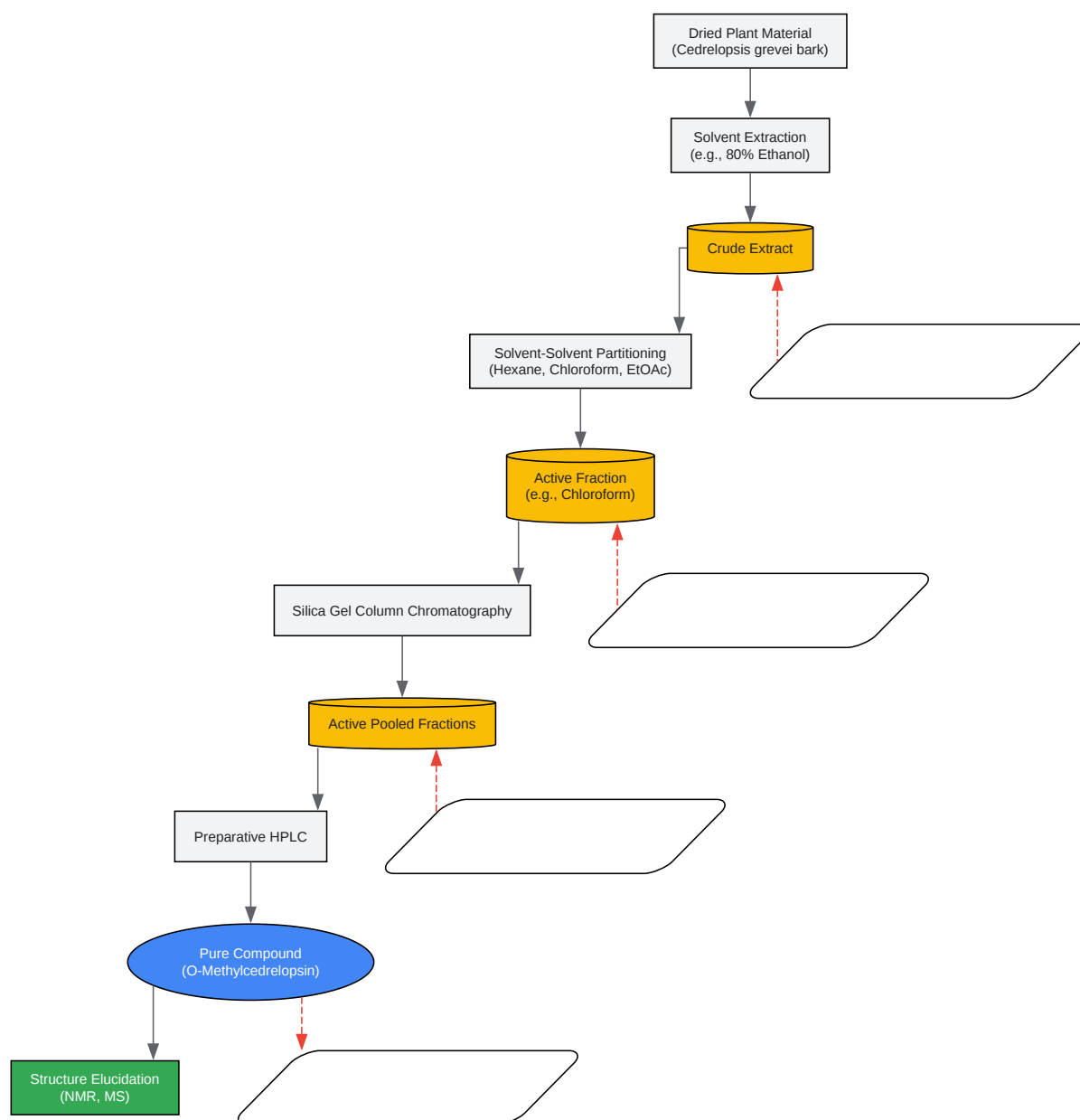
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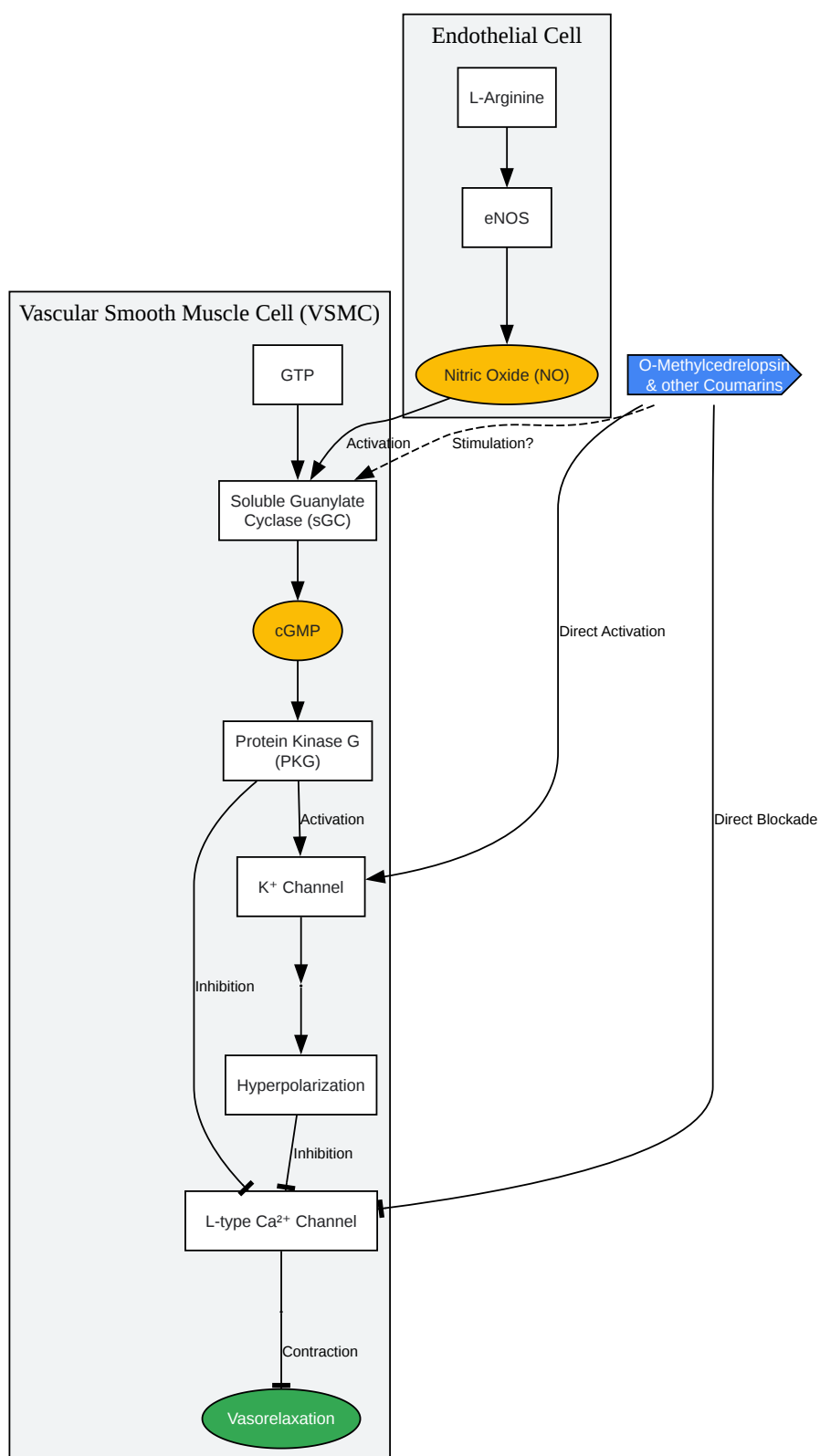
Figure 1: Chemotaxonomic links between Meliaceae and related families.





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Figure 2: Workflow for bioassay-guided isolation of **O-Methylcedrelopsin**.



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Figure 3: Potential signaling pathways for coumarin-induced vasorelaxation.

## Conclusion

**O-Methylcedrelopsin** stands as a noteworthy bioactive coumarin whose significance is amplified by its taxonomic context. While its direct source, *Cedrelopsis grevei*, resides within the Ptaeroxylaceae family, the strong chemotaxonomic evidence, particularly the co-occurrence of coumarins and limonoids, provides a critical link to the chemically rich and pharmacologically important Meliaceae family. The vasorelaxant properties attributed to **O-Methylcedrelopsin** align with the known activities of many coumarins, which typically modulate vascular tone through pathways involving calcium and potassium channels, as well as the nitric oxide signaling cascade.

For researchers in drug development, **O-Methylcedrelopsin** and its plant sources represent valuable leads. Further investigation is warranted to precisely quantify its vasorelaxant potency and to fully elucidate its specific mechanism of action. The protocols and data presented in this guide offer a foundational framework for such future research, underscoring the potential of exploring taxonomically related plant families for novel therapeutic agents.

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## References

- 1. O-Methylcedrelopsin | CAS:72916-61-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
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